molecular formula C6H33N6O15P3 B589504 DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt CAS No. 112571-68-3

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt

Cat. No.: B589504
CAS No.: 112571-68-3
M. Wt: 522.278
InChI Key: LIYOERFOZGUFMQ-PPKFVSOLSA-N
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Description

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is a biochemical compound with the molecular formula C6H33N6O15P3. It is a derivative of inositol, a type of sugar alcohol, and is involved in various cellular processes. This compound is particularly significant in the field of biochemistry and cell biology due to its role as a secondary messenger in signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation, often using reagents such as phosphoric acid and ammonium salts. The reaction conditions usually require controlled pH and temperature to ensure the correct addition of phosphate groups at the 1, 4, and 5 positions of the inositol ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the compound into inositol and phosphate groups.

    Phosphorylation: Adding additional phosphate groups to the inositol ring.

    Dephosphorylation: Removing phosphate groups from the inositol ring.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid, ammonium salts, and various catalysts. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.

Major Products

The major products formed from these reactions include inositol phosphates with varying degrees of phosphorylation, such as inositol monophosphate, inositol bisphosphate, and inositol trisphosphate.

Scientific Research Applications

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.

    Biology: Plays a crucial role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.

    Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling and metabolism.

    Industry: Utilized in the production of biochemical assays and diagnostic kits.

Mechanism of Action

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt functions as a secondary messenger in cellular signal transduction. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, growth, and differentiation .

Comparison with Similar Compounds

DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt can be compared with other inositol phosphates, such as:

These comparisons highlight the unique properties of this compound, particularly its specific role in calcium signaling and its distinct chemical structure.

Properties

IUPAC Name

hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOERFOZGUFMQ-PPKFVSOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H33N6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857872
Record name Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112571-68-3
Record name Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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